4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol
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Overview
Description
4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol is an organic compound characterized by the presence of a dimethylamino group, a trifluoromethyl group, and a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of cyclohexanol derivatives using reagents such as Umemoto’s reagents . The reaction conditions often include the use of a base and a solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced catalysts can further enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols or amines.
Scientific Research Applications
4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological effects.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzonitrile: Known for its dual fluorescence and intramolecular charge transfer properties.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in organic synthesis.
2-Ethylhexyl 4-(dimethylamino)benzoate: Commonly used in sunscreens and other cosmetic products.
Uniqueness
4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H16F3NO |
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Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-(dimethylamino)-1-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H16F3NO/c1-13(2)7-3-5-8(14,6-4-7)9(10,11)12/h7,14H,3-6H2,1-2H3 |
InChI Key |
WDLDIWGHBBYTEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC(CC1)(C(F)(F)F)O |
Origin of Product |
United States |
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